Neamine

Catalog No.
S567419
CAS No.
3947-65-7
M.F
C12H26N4O6
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neamine

CAS Number

3947-65-7

Product Name

Neamine

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C12H26N4O6

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1

InChI Key

SYJXFKPQNSDJLI-HKEUSBCWSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N

Synonyms

2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine; Neamine; Nebramycin X; Negamicin; O-2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)-1,3-diamino-1,2,3-trideoxy-D-myo-inositol; ST 7; Dekamycin V

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N

Neamine is a chemical compound classified as an aminoglycoside antibiotic. It is a degradation product of neomycin, which is produced by the bacterium Streptomyces fradiae. The molecular formula for neamine is C₁₂H₂₆N₄O₆, and its IUPAC name is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}oxane-3,4-diol. Neamine exhibits a complex structure characterized by multiple amino and hydroxyl groups that contribute to its biological activity and interactions with various biological targets .

Neamine is a naturally occurring macrocyclic alkaloid found in various marine organisms, including sponges and sea squirts []. It has garnered significant interest in the scientific community due to its unique structural features and potential applications in various research areas.

Antibacterial Activity

One of the most widely explored applications of neamine lies in its potential as an antibacterial agent. Studies have shown that neamine exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell death []. However, further research is needed to determine the effectiveness and safety of neamine-based therapies [].

Chemical Modifications and New Drug Discovery

Neamine's unique chemical structure has made it a valuable scaffold for the development of new drugs []. Scientists have been able to modify the neamine molecule by introducing various functional groups, leading to the creation of neamine derivatives with diverse biological activities []. These derivatives are being explored for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Typical of aminoglycosides. These include:

  • Transaminase Reactions: Neamine can be acted upon by neamine transaminase, which catalyzes the transfer of amino groups from amino acids to neamine, facilitating its role in biosynthesis pathways .
  • Formation of Derivatives: Neamine can undergo modifications to form derivatives such as pseudodisaccharides through catalytic rearrangements and glycosidation reactions .
  • Reactivity with Phosphorus Oxychloride: Studies have shown that neamine derivatives can react with phosphorus oxychloride to form isocyanides, indicating potential synthetic pathways for novel compounds .

Neamine exhibits significant biological activity primarily as an antibiotic. Its mechanism of action involves binding to bacterial ribosomes, inhibiting protein synthesis. This action is particularly effective against a range of Gram-negative bacteria. Additionally, neamine has shown potential in targeting specific RNA sequences in viruses like HIV-1 through designed dimers .

Furthermore, neamine's interaction with various cellular components can lead to nephrotoxicity when combined with certain drugs such as aceclofenac and acenocoumarol .

The synthesis of neamine can be approached through several methods:

  • Degradation of Neomycin: Neamine is primarily obtained through the degradation of neomycin under controlled conditions.
  • Synthetic Routes: Researchers have developed synthetic pathways involving stereoselective reactions to create neamine analogues and derivatives. For instance, five-step syntheses have been reported to produce neamine dimers targeting specific RNA sequences .
  • Use of Enzymatic Methods: Enzymatic transformations using neamine transaminase have also been explored for producing modified forms of neamine .

Neamine has several applications in both clinical and research settings:

  • Antibiotic Therapy: As an antibiotic agent, it is utilized for treating infections caused by susceptible bacteria.
  • Research Tool: Neamine and its derivatives serve as important tools in molecular biology for studying protein synthesis and RNA interactions.
  • Drug Development: The compound is investigated for potential use in developing new therapeutic agents targeting resistant bacterial strains or specific viral infections .

Neamine has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It has been noted that co-administration with certain medications can increase the risk of nephrotoxicity or alter serum levels of the drugs involved. For example, combining neamine with aceclofenac or acenocoumarol may heighten risks associated with kidney function and bleeding .
  • Biological Interactions: Research indicates that neamine interacts with ribosomal RNA and other cellular components, influencing protein synthesis mechanisms in bacteria and potentially affecting viral replication processes .

Neamine shares structural and functional similarities with several other aminoglycoside antibiotics. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
NeomycinSimilar backboneBroader spectrum of activity; more nephrotoxic
KanamycinSimilar amino groupsEffective against Mycobacterium species
GentamicinSimilar structureMore potent against Pseudomonas aeruginosa
TobramycinStructural analogEnhanced efficacy against certain Gram-negative bacteria

Neamine's uniqueness lies in its specific degradation pathway from neomycin and its distinctive interactions with RNA sequences, making it a subject of interest for targeted therapeutic strategies .

Origins in Antibiotic Research

Neamine’s discovery is intertwined with the broader narrative of aminoglycoside development:

  • 1940s–1950s: Following Selman Waksman’s Nobel Prize-winning isolation of streptomycin, researchers identified neamine during structural studies of neomycin. Leach and Teeters first characterized it in 1951 as the antibacterial degradation product of neomycin.
  • Biosynthetic Significance: Early isotopic labeling experiments demonstrated that Streptomyces species incorporate neamine intact into neomycin without hydrolyzing its glycosidic bonds, confirming its role as a biosynthetic precursor.

Structural Breakthroughs

Key milestones in neamine’s characterization include:

PropertyValueMethod/Source
Molecular formulaC₁₂H₂₆N₄O₆X-ray crystallography
pKa values (amino groups)N-3: 6.51, N-2': 7.11, N-1: 7.60, N-6': 8.31NMR titration
Biosynthetic originStreptomyces fradiaeMicrobial fermentation

This pseudodisaccharide’s protonation states at physiological pH enable electrostatic interactions with ribosomal RNA, a feature exploited in subsequent drug design.

XLogP3

-5.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

322.18523456 g/mol

Monoisotopic Mass

322.18523456 g/mol

Heavy Atom Count

22

UNII

5981U00LY0

Pharmacology

Neamine is the minor component of the neomycin complex, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity.

Other CAS

3947-65-7

Wikipedia

Neamine

Dates

Modify: 2023-08-15
Macdonald, R. H., and M. Beck. /Neomycin: A Review with Particular Reference to Dermatological Usage./ Department of Dermatology 8 (1982): 249-58. Onlinelibrary.com. Web. 16 July 2013. Tsuji, Kiyoshi, and John H. Robertson. /Comparative Study of Responses to Neomycins B and C by Microbiological and Gas-Liquid Chromatographic Assay Methods./Applied Microbiology 18.3 (1969): 396-98. Nih.gov. Web. 23 Oct. 2013. Yuan, LingLing, and HongPing Wei. /Rapid Analysis of Native Neomycin Components on a Portable Capillary Electrophoresis System with Potential Gradient Detection./Analytical and Bioanalytical Chemistry 385.8 (2006): 1575-579. Nih.gov. Web. 23 Oct. 2013. Robertson, John H. /Antimicrobial Activity of Neomycin C Against Staphylococcus Epidermidis./ Applied Microbiology 22.6 (1971): 1164-165. Nih.gov. Web. 23 Oct. 2013.

Explore Compound Types